molecular formula C19H16O4 B600238 Bisdemethoxycurcumin CAS No. 33171-05-0

Bisdemethoxycurcumin

Cat. No.: B600238
CAS No.: 33171-05-0
M. Wt: 308.3 g/mol
InChI Key: PREBVFJICNPEKM-YDWXAUTNSA-N
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Description

Bisdemethoxycurcumin is a curcuminoid found in turmeric (Curcuma longa), but absent in Javanese turmeric (Curcuma xanthorrhiza). It is used as a pigment and nutraceutical with antimutagenic properties . All three of the curcuminoids found in Curcuma longa have been shown to have antioxidant properties, but this compound is more resistant than the others to alkaline degradation .


Molecular Structure Analysis

This compound has a molecular formula of C19H16O4 . It is a lipophilic polyphenol . The relative potency for suppression of tumor necrosis factor (TNF)-induced nuclear factor-κB (NF-κB) activation was Cur > DMC > BDMC; thus suggesting the critical role of methoxy groups on the phenyl ring .


Chemical Reactions Analysis

This compound has been shown to have potent antibacterial activity. It enhances the effect of conventional antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA) by reducing the expression of virulence-related exoproteins and inhibiting biofilm formation .


Physical And Chemical Properties Analysis

This compound is almost insoluble in water, poorly absorbed by the organism, and degrades rapidly . It has a molar mass of 308.333 g·mol −1 and a melting point of 226 to 231 °C .

Scientific Research Applications

  • Enhancing Bioavailability for Analgesic and Hypouricemic Activity : BDMC-conjugated vitamin E TPGS liposomes significantly enhance oral bioavailability and show potential for treating gouty arthritis and pain due to improved analgesic and hypouricemic activities in rats (Wang et al., 2021).

  • Mitochondrial Dysfunction Mitigation in Broiler Chickens : BDMC protects the small intestine from lipopolysaccharide-induced mitochondrial dysfunction in broiler chickens, enhancing mitochondrial antioxidant systems and biogenesis (Zhang et al., 2021).

  • Sensitizing Cisplatin-Resistant Lung Cancer Cells : BDMC sensitizes cisplatin-resistant lung cancer cells to chemotherapy by inhibiting CA916798 and PI3K/AKT signaling, suggesting a potential role in overcoming drug resistance in cancer therapy (Wang et al., 2017).

  • Reducing Plasma Lipids and Anti-peroxidation : BDMC decreases plasma lipid levels and malondialdehyde concentrations in serum, indicating its potential in managing hyperlipidemia (Xing, 2006).

  • Renal Injury Attenuation in High-Fat Diet-Fed Mice : BDMC attenuates renal injury in high-fat diet-fed mice, potentially through the activation of the Keap1/Nrf2 pathway, highlighting its therapeutic potential for chronic kidney disease (Ding et al., 2022).

  • Antioxidant and Anti-inflammatory Effects : BDMC exhibits antioxidant activity, which contributes to its therapeutic effects in various conditions, including cancer and inflammation (Jayaprakasha et al., 2006).

  • Gastric Adenocarcinoma Growth Inhibition : BDMC inhibits the growth of gastric adenocarcinoma by inducing mitochondrial dysfunction, suggesting its potential as an anti-cancer agent (Luo et al., 2014).

  • Cardiomyocyte Protection and Nrf2/HO-1 Activation : BDMC shows cardioprotective properties, primarily through Nrf2/HO-1 activation mediated by the PI3K/AKT pathway, indicating potential for heart disease treatment (Li et al., 2019).

  • Ulcerative Colitis Treatment Mechanisms : BDMC's potential in treating ulcerative colitis involves core targets such as SRC, EGFR, AKT1, PIK3R1, and pathways like PI3K/Akt and MAPK (Wu et al., 2022).

  • Antiproliferative Effects in Ovarian Cancer : BDMC induces apoptosis and inhibits growth in the ovarian cancer cell line SKOV3, reducing expression of Bcl-2, Bcl-XL, and NF-κB (Haindash et al., 2011).

Mechanism of Action

Target of Action

Bisdemethoxycurcumin, a curcuminoid found in turmeric, primarily targets SRC, EGFR, AKT1, and PIK3R1 . These targets play crucial roles in various cellular processes, including cell proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its targets, leading to changes in their activity. For instance, molecular docking studies have shown that this compound binds well with SRC, EGFR, PIK3R1, and AKT1 . This interaction can modulate the activity of these proteins, thereby influencing the cellular processes they regulate .

Biochemical Pathways

This compound affects several biochemical pathways, including the PI3K/Akt and MAPK pathways . These pathways are essential for cell survival, growth, and proliferation. By modulating these pathways, this compound can influence various downstream effects, such as reducing inflammation and oxidative stress .

Pharmacokinetics

The pharmacokinetic properties of this compound influence its bioavailability. Key parameters include the area under the time-concentration curve (AUC) 0-12h, mean residency time (MRT) 0-12h, maximum plasma concentration (Cmax), and time to maximum plasma concentration (Tmax). For this compound, these values are (1.01±0.14) μg/ml•h, (3.43±0.21) h, (0.45±0.11) μg/ml, and (0.20±0.00) h, respectively .

Result of Action

The action of this compound leads to various molecular and cellular effects. For example, it has been reported to have potent anti-ulcer properties by decreasing acid secretion and inflammation, and providing antioxidant action to protect gastric tissues in ulcer-induced animal models . It also suppresses the proliferation of various tumor cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound is more resistant to alkaline degradation compared to other curcuminoids . This property could potentially enhance its stability and effectiveness in different physiological environments.

Safety and Hazards

While specific safety and hazards of Bisdemethoxycurcumin are not mentioned in the search results, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling it .

Biochemical Analysis

Biochemical Properties

Bisdemethoxycurcumin interacts with various enzymes, proteins, and other biomolecules. It has been found to be a potent activator of macrophage phagocytosis, interacting with 1α, 25-dihydroxy vitamin D3 to stimulate amyloid-β clearance by macrophages . The relative potency for suppression of tumor necrosis factor (TNF)-induced nuclear factor-κB (NF-κB) activation was found to be Curcumin > Demethoxycurcumin > this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It decreases the viability of HOS, U2OS, MDA-MB-231, and A2058 cancer cells . Additionally, it induces apoptosis in HOS cells through activation of Smad 2/3 or repression of Akt signaling pathway . It also suppresses LPS-induced lung injury, inflammation, and oxidative stress in vivo and in vitro .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It increases the phosphorylation of AMPKα in response to LPS stimulation, and AMPK inhibition with Compound C almost completely blunts the protective effect of this compound in LPS-treated mice and macrophages . Moreover, it has been demonstrated that this compound activates AMPKα via the cAMP/Epac pathway .

Temporal Effects in Laboratory Settings

This compound has been shown to suppress LPS-induced lung injury, inflammation, and oxidative stress over time in laboratory settings . It promotes autophagy by suppressing the PDK1/Akt/mTOR signaling pathway .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to alleviate inflammatory responses and lipid accumulation in apoe −/− mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It promotes autophagy by suppressing the PDK1/Akt/mTOR signaling pathway .

Properties

IUPAC Name

(1E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-12,20-21H,13H2/b11-5+,12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREBVFJICNPEKM-YDWXAUTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872663
Record name Bisdemethoxycurcumin
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Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bisdemethoxycurcumin
Source Human Metabolome Database (HMDB)
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CAS No.

33171-05-0, 24939-16-0
Record name Bisdemethoxycurcumin
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Record name Bis(4-hydroxycinnamoyl)methane
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Record name Curcumin III
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Record name Bisdemethoxycurcumin
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Record name 1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxyphenyl)
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Record name (1E,6E)-1,7-Bis(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione
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Record name BISDEMETHOXYCURCUMIN
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Record name Bisdemethoxycurcumin
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